molecular formula C16H8ClN5 B12913753 5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile CAS No. 188710-69-2

5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile

Cat. No.: B12913753
CAS No.: 188710-69-2
M. Wt: 305.72 g/mol
InChI Key: SUGVYXVEZSKUFC-UHFFFAOYSA-N
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Description

5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile typically involves the reaction of alkyl isocyanides with aryl or alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . This one-pot reaction is carried out under controlled conditions to ensure the formation of the desired pyrazine derivative in good to moderate yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in the presence of a base, such as triethylamine, under mild to moderate temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Scientific Research Applications

5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile stands out due to its specific substitution pattern and the presence of both chloro and naphthalen-1-ylamino groups

Properties

CAS No.

188710-69-2

Molecular Formula

C16H8ClN5

Molecular Weight

305.72 g/mol

IUPAC Name

5-chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C16H8ClN5/c17-15-16(22-14(9-19)13(8-18)20-15)21-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,(H,21,22)

InChI Key

SUGVYXVEZSKUFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=C(N=C3Cl)C#N)C#N

Origin of Product

United States

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